molecular formula C35H54N7O18P3S B1262777 trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+

trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+

Cat. No. B1262777
M. Wt: 985.8 g/mol
InChI Key: QSAQFDYWYNLXEC-IFIHXBIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Enoyl-OPC4-CoA is an organic molecule.

Scientific Research Applications

Metabolism of Unsaturated Fatty Acids

Studies on the metabolism of unsaturated fatty acids, specifically involving the enzyme trans-2-enoyl-CoA reductase from Escherichia coli, have been conducted. The research focused on the stereochemical aspects of the reaction catalyzed by this enzyme. Key findings include the incorporation of hydrogen atoms into specific positions of acyl-CoA during the enzymatic process (Mizugaki et al., 1982).

Enzymatic Properties and Reactions

Research on the properties and reactions of 4-thia-trans-2-alkenoyl-CoA derivatives has provided insights into their interaction with acyl-CoA dehydrogenases and oxidase. These studies have revealed information about the absorption properties and redox potential of these derivatives, which are important for understanding their role in metabolic pathways (Lau, Brantley, & Thorpe, 1989).

Stereospecificity of Enzymatic Reactions

Investigations into the stereospecificity of reactions catalyzed by enoyl-CoA hydratase have been significant in understanding the molecular mechanisms involved. These studies have provided detailed insights into how specific enzymes interact with trans-2-enoyl-CoA and influence the positioning and orientation of hydrogen atoms during reactions (Wu et al., 2000).

Role in Beta-Oxidation Pathway

Research comparing the metabolic fluxes of cis-5-enoyl-CoA and saturated acyl-CoA through the beta-oxidation pathway has been instrumental in understanding how different acyl-CoA derivatives are processed within this crucial metabolic pathway. This research helps to elucidate the differential treatment of various acyl-CoA molecules within cellular metabolism (Tserng, Chen, & Jin, 1995).

properties

Product Name

trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+

Molecular Formula

C35H54N7O18P3S

Molecular Weight

985.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]but-2-enethioate

InChI

InChI=1S/C35H54N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-7,10,19-22,24,28-30,34,46-47H,4,8-9,11-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-,10-7+/t21-,22-,24+,28+,29+,30?,34+/m0/s1

InChI Key

QSAQFDYWYNLXEC-IFIHXBIBSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 6
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trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+

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